![molecular formula C9H8ClN3O B1589954 2-Chloro-8-methoxyquinazolin-4-amine CAS No. 61948-65-0](/img/structure/B1589954.png)
2-Chloro-8-methoxyquinazolin-4-amine
Overview
Description
2-Chloro-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H8ClN3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxyquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . This core is substituted at position 2 with a chlorine atom and at position 8 with a methoxy group .Physical And Chemical Properties Analysis
2-Chloro-8-methoxyquinazolin-4-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results .Scientific Research Applications
Anticancer Properties
2-Chloro-8-methoxyquinazolin-4-amine, identified as a potent apoptosis inducer, shows significant promise as an anticancer agent. It demonstrates high efficacy in human MX-1 breast and other mouse xenograft cancer models and exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is identified as an anticancer clinical candidate due to its potent apoptosis-inducing properties (Sirisoma et al., 2009).
Synthesis and Characterization
Various derivatives of 2-Chloro-8-methoxyquinazolin-4-amine have been synthesized and characterized, including novel diazole 4-aminoquinazoline derivatives showing antitumor activities against PC-3 and Bcap-37 cell lines (Liao Wen-j, 2015). The synthesis and characterization of these compounds involve multiple steps like cyclization and etheration, demonstrating their complex chemical nature (Yan et al., 2013).
Potential in PET Imaging
2-Chloro-8-methoxyquinazolin-4-amine derivatives have been explored as potential PET imaging agents for tumor detection. These derivatives, labeled with F-18, show promise due to their concentration accumulation in tumors and rapid clearance from muscle and blood, making them potential tools for accurate tumor imaging (Chen et al., 2012).
Safety and Hazards
The safety information for 2-Chloro-8-methoxyquinazolin-4-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-8-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(10)13-8(5)11/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKDSMATEOCBLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488306 | |
Record name | 2-Chloro-8-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxyquinazolin-4-amine | |
CAS RN |
61948-65-0 | |
Record name | 2-Chloro-8-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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